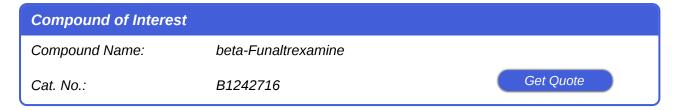


An In-depth Technical Guide to Beta-Funaltrexamine (β-FNA): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

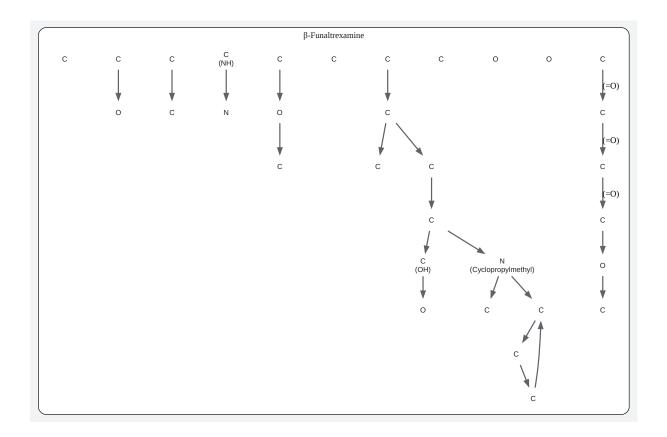
Beta-funaltrexamine (β-FNA) is a potent and selective antagonist of the μ -opioid receptor (MOR).[1] It is a derivative of naltrexone and is characterized by its irreversible binding to the MOR, making it an invaluable tool in pharmacological research to study the role of μ -opioid receptors in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to β-FNA.

Chemical Structure and Properties

β-FNA's chemical structure is based on the morphinan skeleton, similar to other opioid compounds. Its systematic IUPAC name is methyl (2E)-4-{[(5α,6β)-17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino}-4-oxo-2-butenoate.[2]

Chemical Structure Visualization





Click to download full resolution via product page

Caption: Chemical structure of **beta-funaltrexamine**.

Physicochemical and Pharmacological Properties



Property	Value	Reference
IUPAC Name	Methyl (2E)-4-{[(5α,6β)-17- (cyclopropylmethyl)-3,14- dihydroxy-4,5- epoxymorphinan-6- yl]amino}-4-oxo-2-butenoate	[2]
Chemical Formula	C25H30N2O6	[3]
Molar Mass	454.52 g/mol	[3]
CAS Number	72782-05-9	[3]
SMILES	COC(=0)/C=C/C(=0)N[C@@ H]1CC[C@]2([C@H]3CC4=C5 [C@]2([C@H]1OC5=C(C=C4) O)CCN3CC6CC6)O	[3]
Solubility	Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO.	[4]
Storage Temperature	-20°C	[4]
μ-Opioid Receptor (MOR) Ki	2.2 nM	[2]
δ-Opioid Receptor (DOR) Ki	78 nM	[2]
κ-Opioid Receptor (KOR) Ki	14 nM	[2]
Mechanism of Action	Irreversible antagonist at MOR, reversible agonist at KOR	[1]

Experimental Protocols Competitive Radioligand Binding Assay for Determining β-FNA Affinity

This protocol outlines a standard procedure to determine the binding affinity (Ki) of β -FNA for the μ -opioid receptor using a competitive radioligand binding assay.



Materials:

- Cell Membranes: Membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
- Radioligand: A high-affinity μ-opioid receptor radioligand such as [3H]-DAMGO.
- Non-labeled Ligand: β-Funaltrexamine (β-FNA).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.
- · 96-well plates.
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus (Cell Harvester).
- Scintillation counter.

Procedure:

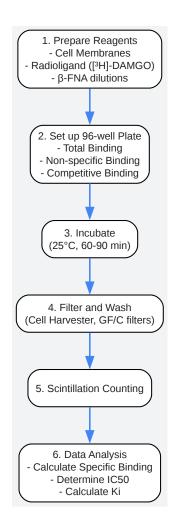
- Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 50-100 μ g/well .
- Assay Setup: In a 96-well plate, add the following components in triplicate:
 - Total Binding: 50 μL of assay buffer, 50 μL of [3 H]-DAMGO (at a concentration near its Kd), and 100 μL of membrane suspension.
 - Non-specific Binding: 50 μL of a high concentration of a non-labeled MOR agonist (e.g., 10 μM DAMGO), 50 μL of [³H]-DAMGO, and 100 μL of membrane suspension.
 - \circ Competitive Binding: 50 μL of varying concentrations of β-FNA, 50 μL of [3 H]-DAMGO, and 100 μL of membrane suspension.



- Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
 glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer
 to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the β-FNA concentration.
 - Determine the IC50 value (the concentration of β-FNA that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Radioligand Binding Assay





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway

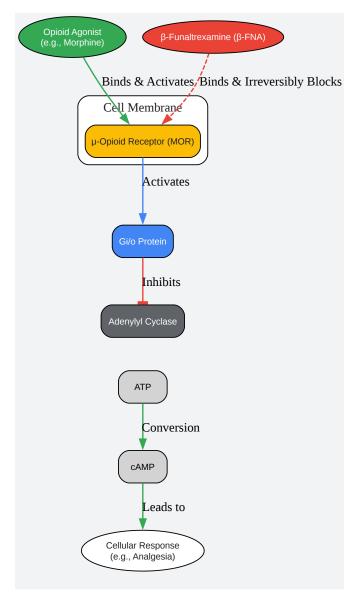
 β -FNA acts as an irreversible antagonist at the μ -opioid receptor. This irreversible binding is due to the formation of a covalent bond between the electrophilic fumaramate moiety of β -FNA and a nucleophilic residue within the binding pocket of the MOR. This covalent modification permanently inactivates the receptor.

The μ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. As an antagonist, β -FNA binds to the MOR but does not induce this signaling cascade. By



irreversibly blocking the receptor, it prevents agonists from binding and initiating these downstream effects.

Mu-Opioid Receptor Signaling Pathway and the Effect of β-FNA



Click to download full resolution via product page

Caption: Mu-opioid receptor signaling and β-FNA's antagonistic action.

Conclusion



Beta-funaltrexamine is a critical pharmacological tool for the study of μ -opioid receptor function. Its irreversible antagonism allows for the selective and long-lasting inactivation of these receptors, enabling researchers to probe their roles in pain, addiction, and other physiological processes. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. resources.revvity.com [resources.revvity.com]
- 2. Alkylation of mu opioid receptors by beta-funaltrexamine in vivo: comparison of the effects on in situ binding and heroin self-administration in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation with beta-funaltrexamine suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Beta-Funaltrexamine (β-FNA): Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242716#beta-funaltrexamine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com